molecular formula C9H22Cl2N2O B1382156 (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride CAS No. 1803586-88-0

(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride

Cat. No.: B1382156
CAS No.: 1803586-88-0
M. Wt: 245.19 g/mol
InChI Key: HEMOQZOFCMDDBE-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is a derivative of cephalosporin C and has been found to possess antibacterial, antifungal, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride involves several steps. One common method includes the protection of the amine group using carbamate groups such as Boc (t-butyloxycarbonyl) or CBz (carboxybenzyl). These protecting groups can be installed and removed under relatively mild conditions . The protected amine is then subjected to various reactions to introduce the oxan-3-ylmethyl group. Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-ylmethyl ketones, while reduction may produce oxan-3-ylmethyl alcohols.

Scientific Research Applications

(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing the growth and proliferation of bacteria. This mechanism is similar to that of other cephalosporin derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cephalosporin C: The parent compound from which (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride is derived.

    Penicillin: Another class of β-lactam antibiotics with similar antibacterial properties.

    Amoxicillin: A widely used antibiotic with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its antibacterial, antifungal, and antiviral properties compared to its parent compound, cephalosporin C.

Properties

IUPAC Name

N'-methyl-N'-(oxan-3-ylmethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-11(5-4-10)7-9-3-2-6-12-8-9;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMOQZOFCMDDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1CCCOC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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